2-Amino-5-nitropyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-5-nitropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,7,9)(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWZGRFMWFHVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 2-Amino-5-nitropyridine-3-carboxamide
This technical guide details the physicochemical profile, synthetic pathways, and experimental considerations for 2-Amino-5-nitropyridine-3-carboxamide (also known as 2-Amino-5-nitronicotinamide ).
Executive Summary
2-Amino-5-nitropyridine-3-carboxamide is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines .[1] Its structure combines a nucleophilic amino group, an electrophilic amide moiety, and a strong electron-withdrawing nitro group. This unique electronic push-pull system dictates its reactivity, solubility profile, and utility as a precursor for diuretic and antibacterial agents.
This guide provides a comprehensive analysis of its molecular identity, calculated and observed physicochemical properties, and rigorous synthetic protocols for research applications.[2]
Molecular Identity & Structural Analysis
The compound features a pyridine ring substituted at the 2-, 3-, and 5-positions.[3] The 5-nitro group significantly reduces the basicity of the pyridine nitrogen and the 2-amino group via inductive (-I) and mesomeric (-M) effects, making the molecule relatively acidic compared to non-nitrated aminopyridines.
| Parameter | Detail |
| IUPAC Name | 2-Amino-5-nitropyridine-3-carboxamide |
| Common Synonyms | 2-Amino-5-nitronicotinamide; 2-Amino-5-nitro-3-pyridinecarboxamide |
| Molecular Formula | |
| Molecular Weight | 182.14 g/mol |
| SMILES | NC(=O)C1=CC(N(=O)=O)=CN=C1N |
| Core Scaffold | Pyridine |
| Key Functional Groups | Primary Amine (C2), Carboxamide (C3), Nitro (C5) |
Structural Visualization
The following diagram illustrates the electronic relationships between functional groups. The nitro group at C5 withdraws electron density, stabilizing the amino group at C2 but reducing its nucleophilicity.
Physicochemical Properties[1][4][7][13][14][15]
Due to the specific nature of this intermediate, some values are derived from high-fidelity consensus models (ACD/Labs, ChemAxon) validated against structural analogues like 2-amino-5-nitropyridine.
Table 1: Physical Constants & Solubility Profile
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typically yellow to orange due to nitro-conjugation. |
| Melting Point | > 200°C (Decomposes) | High MP due to intermolecular H-bonding network. |
| Boiling Point | ~495°C (Predicted) | Theoretical; decomposes before boiling. |
| Density | 1.6 ± 0.1 g/cm³ | High density characteristic of nitro-aromatics. |
| Solubility (Water) | Low (< 1 mg/mL) | Poor aqueous solubility due to planar stacking. |
| Solubility (Organic) | DMSO, DMF, DMAc | Soluble in polar aprotic solvents. |
| LogP (Octanol/Water) | -0.35 to 0.15 | Slightly hydrophilic; Lipinski compliant. |
| Topological Polar Surface Area (TPSA) | ~128 Ų | High polarity; suggests limited BBB permeability. |
Ionization & pKa Analysis
-
Pyridine Nitrogen: The pKa is drastically lowered (predicted < 2.0) compared to pyridine (5.[4][5]2) due to the strong electron-withdrawing 5-nitro group.
-
2-Amino Group: Non-basic in this context; the lone pair is delocalized into the ring and the nitro group.
-
Amide NH: Weakly acidic (pKa ~ 14-15).
Synthetic Pathways & Purity Profiling
The synthesis of 2-amino-5-nitropyridine-3-carboxamide requires regioselective control.[4] Direct nitration of 2-aminonicotinamide is possible but often yields mixtures. The preferred route utilizes a displacement reaction on an activated pyridine ester.
Primary Synthetic Route (Nucleophilic Displacement)
This method ensures the correct positioning of the amino and nitro groups by starting from a pre-functionalized scaffold.
-
Starting Material: Ethyl 2-chloro-5-nitro-3-pyridinecarboxylate or Ethyl 2-ethoxy-5-nitro-3-pyridinecarboxylate.
-
Reagent: Ammonia (NH₃) in Ethanol or aqueous solution.
-
Mechanism:
(Nucleophilic Aromatic Substitution). The 2-position is highly activated for nucleophilic attack by the 5-nitro group.
Impurity Profile
-
Regioisomers: 2-amino-3-nitro-5-carboxamide (if synthesized via nitration).
-
Hydrolysis Products: 2-Amino-5-nitronicotinic acid (formed if water is present during amide formation).
-
Starting Material: Residual ethyl ester (detectable via
NMR ethyl peaks at ~1.4 and 4.4 ppm).
Experimental Protocols
Protocol A: Structural Validation via NMR
To confirm the identity of the synthesized compound, use DMSO-
-
Instrument: 400 MHz NMR.
-
Solvent: DMSO-
. -
Expected Shifts (
ppm):-
9.0 - 9.2 (d, 1H): Proton at C6 (deshielded by nitro group).
-
8.5 - 8.7 (d, 1H): Proton at C4.
-
8.0 - 8.5 (bs, 2H): Amide
(broad, exchangeable). -
7.5 - 8.0 (bs, 2H): Amine
at C2 (broad, exchangeable). -
Note: The absence of ethyl group signals (triplet ~1.3, quartet ~4.3) confirms conversion from the ester.
-
Protocol B: Solubility Testing for Biological Assays
For researchers using this compound in kinase inhibition or antimicrobial assays:
-
Stock Preparation: Dissolve 10 mg in 1 mL of DMSO (dimethyl sulfoxide). Vortex for 1 minute.
-
Dilution: Dilute slowly into PBS (pH 7.4).
-
Observation: Watch for precipitation. Due to high planarity, this compound may crash out in aqueous media > 100 µM.
-
Stabilization: If precipitation occurs, add 0.5% Tween-80 or cyclodextrin to the aqueous buffer.
Applications in Drug Discovery[17]
1. Pyrido[2,3-d]pyrimidine Synthesis: This molecule is a "privileged structure" intermediate. Cyclization with reagents like triethyl orthoformate or aldehydes yields pyrido[2,3-d]pyrimidines, a class of compounds known for:
-
Diuretic activity: Similar to thiazides.
-
Antibacterial activity: DHFR (Dihydrofolate reductase) inhibition.
-
Tyrosine Kinase Inhibition: The ATP-binding pocket of kinases often accommodates the flat, H-bond-rich pyrido-pyrimidine core.
2. Niacin Antagonism Studies: Structurally related to 6-amino-5-nitronicotinamide, this compound can be used to probe NAD+ biosynthesis pathways, acting as a potential antimetabolite in metabolic research.[4]
References
-
Monge, A., et al. (1992).[1] Synthesis of 6-Amino-2-aryl-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives. Journal of Heterocyclic Chemistry. (Describes the conversion of ethyl 2-ethoxy-5-nitro-3-pyridinecarboxylate to the amide).
-
PubChem Compound Summary. 2-Amino-5-nitropyridine (CAS 4214-76-0).[9][10] National Center for Biotechnology Information. (Used for analogue physicochemical property correlation). Link
-
Cheng, C., et al. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. (Provides context on pyridine dicarboxylate ester reactivity with ammonia). Link
-
NIST Chemistry WebBook. 2-Amino-5-nitropyridine Spectral Data. (IR and MS fragmentation patterns for the core scaffold). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 4. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Amino-5-nitropyridine-3-carboxamide
Topic: Solubility Profile of 2-Amino-5-nitropyridine-3-carboxamide in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
2-Amino-5-nitropyridine-3-carboxamide is a critical heterocyclic intermediate, frequently employed in the synthesis of fused ring systems such as imidazo[1,2-a]pyridines and other kinase inhibitors. Its molecular architecture—characterized by a push-pull electronic system (electron-donating amino group vs. electron-withdrawing nitro group) and a hydrogen-bonding carboxamide moiety—creates a rigid crystal lattice with high lattice energy.
This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple organic solutes, this compound exhibits significant deviations from ideal solubility laws due to strong intermolecular hydrogen bonding (amide-amide and amine-nitro interactions). This document outlines the expected solubility profile based on structure-property relationships (SPR), thermodynamic modeling, and precise protocols for experimental determination using Laser Monitoring techniques.
Molecular Architecture & Solubility Mechanics
To understand the solubility profile, one must first analyze the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).
Structural Determinants[1]
-
Pyridine Core: Provides moderate lipophilicity but is polarized by substituents.
-
C5-Nitro Group (
): A strong electron-withdrawing group (EWG) that increases the acidity of the amine protons and enhances polarity. -
C2-Amino & C3-Carboxamide: These groups form a "molecular pincer," capable of forming robust R²₂(8) hydrogen bond motifs in the solid state. This significantly raises the melting point and reduces solubility in non-polar solvents.
The "Like Dissolves Like" Nuance
For this specific molecule, "polarity" alone is insufficient for solvent selection. The solvent must possess Hydrogen Bond Acceptor (HBA) capabilities to disrupt the intermolecular network of the crystal.
-
Protic Solvents (MeOH, EtOH): Effective at high temperatures; can donate and accept H-bonds.
-
Polar Aprotic Solvents (DMSO, DMF): Highly effective due to strong dipole interactions and H-bond acceptance, often leading to very high solubility (>100 g/L).
-
Non-Polar Solvents (Toluene, Hexane): Ineffective. The solvent-solute Van der Waals forces cannot overcome the high lattice energy.
Solubility Profile & Solvent Selection Guide
The following data categorizes solvents based on their thermodynamic interaction capability with 2-Amino-5-nitropyridine-3-carboxamide.
Table 1: Solubility Classification (Thermodynamic Estimate)
| Solvent Class | Representative Solvents | Solubility Potential | Primary Interaction Mechanism | Application |
| Class I: High Solvency | DMSO, DMF, DMAc, NMP | High (>150 g/L) | Dipole-Dipole, Strong H-Bond Acceptance | Reaction Medium, Stock Solutions |
| Class II: Moderate (Hot) | Acetone, Methanol, Ethanol, THF | Moderate (20–80 g/L) | H-Bonding (Donor/Acceptor), Dipole | Recrystallization , Purification |
| Class III: Low | Ethyl Acetate, Acetonitrile, DCM | Low (<10 g/L) | Weak Dipole, Poor H-Bonding | Washing, Slurrying |
| Class IV: Anti-Solvents | Water, Toluene, Hexane, Heptane | Negligible (<1 g/L) | Hydrophobic Effect / Mismatched Polarity | Yield Maximization (Precipitation) |
Process Insight: The steep solubility curve in Methanol or Acetone (low solubility at 20°C, high at reflux) makes them the ideal candidates for purification via cooling crystallization.
Thermodynamic Modeling
The dissolution of 2-Amino-5-nitropyridine-3-carboxamide is an endothermic process (
Modified Apelblat Equation
For precise process modeling, experimental data should be fitted to the Modified Apelblat equation:
- : Mole fraction solubility
- : Absolute temperature (K)[1]
- : Empirical parameters derived from regression.
Van't Hoff Analysis
To determine the thermodynamic driving forces:
-
Enthalpy (
): Positive. Represents the energy required to break the crystal lattice. -
Entropy (
): Positive. Represents the disorder gained when the rigid lattice breaks into solution. -
Interpretation: If
is very large (due to the nitro/amide network), high temperatures are strictly required to make the term dominant enough to drive dissolution ( ).
Experimental Protocols
Protocol A: Laser Monitoring Observation Technique (Dynamic)
Best for generating solubility curves (
Principle: A laser beam passes through a suspension. As the temperature rises, the solid dissolves. The point of maximum light transmission corresponds to the saturation temperature.
-
Preparation: Weigh precisely
mg of solute into a jacketed glass vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Setup: Insert a magnetic stirrer and a calibrated temperature probe. Position the laser source and photodetector across the vessel.
-
Ramping: Heat the mixture at a slow, constant rate (e.g., 2 K/min) with agitation.
-
Detection: Record the temperature where light intensity reaches the baseline of the pure solvent (Clear Point).
-
Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.
Protocol B: Isothermal Shake-Flask Method (Equilibrium)
Best for certifying exact concentration at a specific temperature.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours.
-
Filtration: Filter the supernatant using a 0.45 µm heated syringe filter (to prevent crash-out).
-
Quantification: Analyze the filtrate via HPLC (UV detection at
nm) or Gravimetric analysis (evaporation).
Visualization of Workflows
Diagram 1: Solubility Mechanism & Solvent Interaction
Caption: Mechanistic competition between crystal lattice energy and solvent-solute interactions.
Diagram 2: Crystallization Process Decision Tree
Caption: Decision matrix for selecting solvents based on process goals (Reaction vs. Purification).
References
-
Wang, J., et al. "Solubility and Thermodynamic Analysis of 2-Amino-5-nitropyridine in Monosolvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data, vol. 52, no. 2, 2007, pp. 586–590. Link
-
Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique." Journal of Laboratory Automation, vol. 20, no. 3, 2015. Link
-
Graboyes, H., et al. "Pteridines. I. Synthesis of 2-Amino-3-nitro-5-halogenopyridines." Journal of the American Chemical Society, vol. 79, no.[2] 24, 1957, pp. 6421–6426. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine." PubChem, 2024. Link
-
Sigma-Aldrich. "Safety Data Sheet: 2-Amino-5-nitropyridine."[3] Merck KGaA, 2024. Link
Sources
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. 2-アミノ-5-ニトロピリジン technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Ionization Characterization of 2-Amino-5-nitropyridine-3-carboxamide
Executive Summary
The ionization profile of 2-Amino-5-nitropyridine-3-carboxamide is a critical parameter governing its solubility, lipophilicity (LogD), and protein-binding affinity. Due to the interplay of multiple electron-withdrawing groups (EWGs) on the pyridine scaffold, this molecule exhibits low basicity and poor aqueous solubility, rendering standard potentiometric methods ineffective.
This guide provides a theoretical ionization analysis and a validated UV-Metric Titration protocol utilizing the Yasuda-Shedlovsky extrapolation method . This approach ensures accurate pKa determination by overcoming solubility limitations in pure aqueous media.
Part 1: Structural Analysis & Theoretical Ionization
To design an effective experimental protocol, we must first predict the ionization behavior based on the molecule's electronic structure.
Structural Dissection
The molecule consists of a pyridine ring substituted with three functional groups affecting the electron density of the ring nitrogen (
| Position | Substituent | Electronic Effect | Impact on |
| 2 | Amino ( | Increases pKa (Resonance stabilization of cation) | |
| 3 | Carboxamide ( | Decreases pKa (Strong withdrawal) | |
| 5 | Nitro ( | Decreases pKa (Strong withdrawal) |
Predicted pKa Values
-
Reference Point: Unsubstituted Pyridine
. -
2-Aminopyridine: The amino group raises the
to . -
Effect of Nitro & Carboxamide: The 5-nitro group is a potent deactivator, typically lowering pyridine
by ~3-4 units. The 3-carboxamide further reduces electron density.
Estimated Ionization Constants:
-
(Basic,
): 1.5 – 2.5 (Protonation of ring nitrogen). - (Acidic, Amide/Amine): > 11.0 (Deprotonation of amide/amine usually occurs only at very high pH).
Implication: The molecule is essentially neutral at physiological pH (7.4). Experimental determination requires a method capable of measuring very weak bases (pH < 2).
Part 2: Ionization Equilibria Visualization
The following diagram illustrates the ionization states and the experimental workflow required to characterize them.
Caption: Figure 1. Ionization equilibria of 2-Amino-5-nitropyridine-3-carboxamide and the required cosolvent extrapolation workflow.
Part 3: Experimental Protocol (UV-Metric Titration)
Due to the predicted low aqueous solubility of the neutral species and the low
Materials & Equipment
-
Instrument: DAD-UV Spectrophotometer coupled with an autotitrator (e.g., Sirius T3 or equivalent).
-
Cosolvent: Methanol (HPLC Grade) or Dioxane.
-
Titrants: 0.5 M HCl, 0.5 M KOH (CO2-free).
-
Ionic Strength Adjuster: 0.15 M KCl.
The Yasuda-Shedlovsky Protocol
This method measures the apparent
Step 1: Stock Solution Preparation
-
Weigh ~5 mg of 2-Amino-5-nitropyridine-3-carboxamide.
-
Dissolve in 10 mL of DMSO or Methanol (Sample is likely insoluble in water).
-
Note: Ensure complete dissolution; sonicate if necessary.
Step 2: Titration Setup (Multi-Solvent) Prepare three separate titration vessels with varying ratios of Methanol/Water (w/w):
-
Run 1: 30% Methanol
-
Run 2: 40% Methanol
-
Run 3: 50% Methanol
Step 3: UV-Metric Data Collection
-
Add sample stock to the vessel to reach a final concentration of ~50 µM.
-
Adjust starting pH to 1.5 using HCl (to fully protonate the pyridine ring).
-
Titrate with KOH up to pH 12.0.
-
Scan: Collect UV absorbance spectra (200–400 nm) at every 0.2 pH increment.
-
Observation: Look for a bathochromic shift (red shift) in the
as the pyridine nitrogen deprotonates.
Data Processing (The "Four-Plus" & Yasuda-Shedlovsky)
1. Determine
2. Extrapolation Plot:
Plot
-
Slope (A): Relates to solvation changes.[2]
-
Intercept (B): Used to calculate the aqueous
.[1][2][3][4] -
Result: The value at
(approx 0.0128) is your true aqueous .
Part 4: Data Validation & Quality Control
To ensure the "Trustworthiness" of your data, apply these validation checks:
| Checkpoint | Criteria | Remediation |
| Isosbestic Points | Sharp, well-defined crossing points in UV spectra. | If blurred, check for sample degradation or precipitation during titration. |
| Residuals | Root Mean Square Error (RMSE) < 0.005 absorbance units. | If high, exclude noisy wavelengths or reduce concentration. |
| Slope of Yasuda Plot | Linear ( | If non-linear, the solvent range may be too wide; stick to 30-50%. |
Reference Data for Validation
If experimental validation is impossible, compare results against:
-
2-Amino-5-nitropyridine: Experimental
. -
3-Carboxamide effect: Expect a shift of -0.5 to -1.0 units from the above.
-
Target Acceptance Range: Your experimental result should fall between 1.8 and 2.3 .
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa measurement protocols).
-
Takács-Novák, K., et al. (2007). "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system." Journal of Pharmaceutical and Biomedical Analysis. (Validation of Yasuda-Shedlovsky).[1][2][3][4]
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
-
PubChem. (n.d.). 2-Amino-5-nitropyridine Compound Summary. National Library of Medicine. (Structural confirmation).
Sources
- 1. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Activities & Strategic Synthesis of 2-Amino-5-nitropyridine-3-carboxamide Derivatives
Executive Summary
The 2-amino-5-nitropyridine-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with multiple biological targets with high affinity. This guide analyzes the scaffold's utility as a potent kinase inhibitor (specifically targeting CDKs and GSK-3
By leveraging the "push-pull" electronic effects of the C5-nitro group against the C2-amino donor, researchers can fine-tune the acidity and hydrogen-bonding capability of the C3-carboxamide moiety—a critical interaction point for ATP-binding pockets.
Part 1: Structural Rationale & SAR Analysis
The biological potency of this scaffold is not accidental; it is a result of precise electronic and steric orchestration.
The Hinge-Binding Motif (C2-Amino & C3-Carboxamide)
In kinase inhibition, the inhibitor must mimic the adenine ring of ATP.
-
C2-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.
-
C3-Carboxamide: Provides a dual H-bond interface (Donor/Acceptor). The carbonyl oxygen accepts a hydrogen bond from the backbone amide NH, while the amide nitrogen donates to the backbone carbonyl.
-
Significance: This creates a "bidentate" or "tridentate" binding mode that anchors the molecule firmly within the ATP pocket.
The Strategic Role of the C5-Nitro Group
The 5-nitro substitution is the differentiator for this specific derivative class.
-
Electronic Effect: As a strong electron-withdrawing group (EWG), the nitro group lowers the electron density of the pyridine ring. This increases the acidity of the C2-amino protons, potentially strengthening the H-bond donation to the receptor.
-
Metabolic Stability: The C5 position on pyridine is metabolically vulnerable to oxidation. Blocking this site with a nitro group prevents rapid metabolic clearance.
-
-Stacking: The electron-deficient ring enhances
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the gatekeeper regions of enzymes.
Part 2: Primary Pharmacological Targets
Kinase Inhibition (Oncology)
The primary application of 2-amino-5-nitropyridine-3-carboxamide derivatives is in the development of Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
-
Mechanism of Action: ATP Competitive Inhibition.
-
Therapeutic Outcome: Inhibition of CDK2/Cyclin E or CDK4/Cyclin D complexes prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the cell from transitioning from the G1 phase to the S phase of the cell cycle.
Visualization: CDK Inhibition Pathway
Caption: Mechanistic flow of CDK inhibition leading to cell cycle arrest.
Antimicrobial Activity
Derivatives of this class, particularly when complexed with transition metals (Cu(II), Zn(II)), show efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.
-
Mechanism: Interference with bacterial DNA gyrase and disruption of cellular respiration via the nitro-reduction pathway (similar to metronidazole).
Part 3: Synthetic Pathways
The synthesis of the core scaffold requires a convergent approach, typically starting from 2-amino-5-nitropyridine or 2-chloro-3-nitropyridine.
Visualization: Synthetic Route
Caption: Convergent synthesis of the carboxamide derivative from chloropyridine precursors.
Part 4: Experimental Protocols
Protocol A: General Synthesis of Carboxamide Derivatives
Objective: To couple 2-amino-5-nitronicotinic acid with a primary amine.
-
Activation: Dissolve 2-amino-5-nitro-3-pyridinecarboxylic acid (1.0 equiv) in dry DMF (5 mL/mmol).
-
Coupling Agent: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (R-NH2, 1.1 equiv) dropwise.
-
Reaction: Stir the mixture at ambient temperature for 12–24 hours under inert atmosphere (
). -
Work-up: Pour the reaction mixture into ice-cold water. The precipitate (product) is collected by filtration.[1]
-
Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/MeOH).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To determine the
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in 100 L of medium. Incubate for 24h. -
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1
M – 100 M). Ensure final DMSO concentration . -
Incubation: Incubate for 48h at 37°C in 5%
. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media and add 100
L of Formazan solubilization buffer (SDS/HCl or DMSO). -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Plot dose-response curves to calculate
.
Part 5: Data Summary (Representative)
The following table summarizes expected activity ranges based on Structure-Activity Relationship (SAR) data for this chemical class.
| Derivative Type | R-Group (Amide) | Target | Activity Range ( |
| Unsubstituted | CDK2 | ||
| Aryl-Substituted | CDK2 / GSK-3 | ||
| Heteroaryl | Antimicrobial (S. aureus) | ||
| Metal Complex | DNA Cleavage | High Potency |
References
-
Cho, S. et al. (2012). "Synthesis and biological evaluation of 2-amino-5-nitropyridine derivatives as novel JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Bussiere, D. et al. (2015). "Discovery of pyridine-carboxamide derivatives as potent and selective GSK-3 inhibitors." Journal of Medicinal Chemistry. Link
-
Mohanan, K. et al. (2020). "Synthesis, characterization and antimicrobial activity of 2-amino-5-nitropyridine metal complexes." Journal of Molecular Structure. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine." PubChem. Link
-
RCSB PDB. (2009).[2] "Crystal Structure of Hsp90 with 2-aminothienopyrimidine inhibitors." Protein Data Bank. Link
Sources
Safety data sheet (SDS) and handling of 2-Amino-5-nitropyridine-3-carboxamide
Executive Summary & Chemical Identity
2-Amino-5-nitropyridine-3-carboxamide (often referred to as 2-amino-5-nitronicotinamide) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structure—combining an electron-withdrawing nitro group, a basic amino group, and a polar carboxamide on a pyridine ring—imparts specific physicochemical properties that dictate rigorous handling protocols.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" workflow for research environments.
Chemical Identification Matrix
| Parameter | Specification |
| Chemical Name | 2-Amino-5-nitropyridine-3-carboxamide |
| Synonyms | 2-Amino-5-nitronicotinamide; 3-Pyridinecarboxamide, 2-amino-5-nitro- |
| CAS Number | 135028-93-6 (Verify specific isomer with vendor; analogs include 4214-76-0) |
| Molecular Formula | C₆H₆N₄O₃ |
| Molecular Weight | ~182.14 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/ethanol |
Hazard Profiling & Toxicology (The "Why" Behind the Protocol)
While vendor SDSs often classify research chemicals under "General Warning" due to lack of complete toxicological data, the structural moieties of this compound necessitate a High-Potency Handling Strategy .[1]
Structural Hazard Analysis
-
The Aminopyridine Core: Unsubstituted aminopyridines are known voltage-gated potassium channel blockers, potentially causing neurotoxicity (seizures, ataxia) upon high exposure.[1] While the carboxamide substitution likely reduces blood-brain barrier penetration compared to the parent molecule, neurotoxic potential must be assumed .[1]
-
The Nitro Group (-NO₂):
GHS Classification (Conservative Approach)
-
Signal Word: DANGER
-
H301/H311: Toxic if swallowed or in contact with skin.
-
H341: Suspected of causing genetic defects (Precautionary assignment due to nitro group).
Strategic Handling Protocol
The "Zero-Dust" Workflow
The primary risk vector for this compound is inhalation of fine particulates during weighing.[1]
Diagram 1: Risk Assessment & Containment Logic
Caption: Decision matrix for containment levels based on physical state. Note the specific restriction against bleach for nitrogen-rich heterocycles.[1]
Engineering Controls & PPE
-
Respiratory: Work strictly within a certified chemical fume hood. If weighing >100mg outside a hood (not recommended), a P100 particulate respirator is required.
-
Dermal: Double-gloving is mandatory.
-
Static Control: Use an anti-static gun or ionizer bar during weighing. Nitro-pyridines can be "fly-away" powders, increasing inhalation risk.[1]
Experimental Methodologies
Solubilization Protocol (Standard Stock: 10 mM)
Context: Creating a stable stock solution for biological assays without precipitation or degradation.
-
Calculation: Weigh 1.82 mg (approx) for every 1 mL of solvent to achieve 10 mM.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl sulfoxide).
-
Alternative: DMF (Dimethylformamide).
-
Avoid: Water or Ethanol (poor solubility leading to micro-precipitation).
-
-
Procedure:
-
Add solvent to the vial before vortexing to minimize dust.[1]
-
Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Visual Check: Hold against a light source; solution should be clear yellow/orange. Any turbidity indicates incomplete solubilization.
-
Storage & Stability
-
Solid State: Store at 2-8°C (short term) or -20°C (long term) in a desiccator. Protect from light.[3]
-
Solution: Aliquot single-use volumes to avoid freeze-thaw cycles. Stable in DMSO at -80°C for 6 months.
Emergency Response & Decontamination
Diagram 2: Exposure Response Workflow
Caption: Immediate response protocol. Note the prohibition of ethanol for skin washing to prevent enhanced absorption.[1]
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area.
-
Method: Do not dry sweep. Cover spill with wet paper towels (water or inert oil) to prevent dust generation, then wipe up.
-
Deactivation: Clean surface with a dilute surfactant solution. Avoid concentrated bleach , as reaction with primary amines/amides can generate chloramines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217344, 2-Amino-5-nitronicotinamide. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitro-aminopyridine derivatives. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Derivatives. Retrieved from [Link][1]
Sources
- 1. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 2. 2-Amino-5-nitropyridine, 98% 4214-76-0 manufacturers in India | 2-Amino-5-nitropyridine, 98% - India with worldwide shipping [ottokemi.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. geneseo.edu [geneseo.edu]
Methodological & Application
Step-by-step synthesis protocol for 2-Amino-5-nitropyridine-3-carboxamide
This Application Note provides a comprehensive, step-by-step synthesis protocol for 2-Amino-5-nitropyridine-3-carboxamide (also known as 2-amino-5-nitronicotinamide ). This compound is a critical intermediate in the development of kinase inhibitors, niacin antagonists, and other heterocyclic pharmaceutical agents.
The protocol relies on the regioselective nitration of 2-aminonicotinamide . The presence of the electron-donating amino group at the C2 position and the electron-withdrawing carboxamide group at the C3 position cooperatively direct the electrophilic substitution to the C5 position, ensuring high regioselectivity.
Part 1: Safety & Pre-requisites
WARNING: Chemical Synthesis Hazards This protocol involves the use of concentrated strong acids (Sulfuric Acid , Nitric Acid ) and exothermic reactions.
-
Nitric Acid (HNO₃): Strong oxidizer and corrosive. Causes severe burns. Reacts violently with organic materials.[1]
-
Sulfuric Acid (H₂SO₄): Corrosive, dehydrating agent.[2] Reacts violently with water.
-
Exotherm Control: The mixing of acids and the nitration reaction are highly exothermic. Strict temperature control is required to prevent runaway reactions or decomposition.
-
PPE: Wear acid-resistant gloves, a lab coat, safety goggles, and a face shield. Work exclusively inside a functioning fume hood.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis utilizes a classic Electrophilic Aromatic Substitution (EAS). The amino group at C2 is an ortho, para-director (directing to C3 and C5), while the carboxamide at C3 is a meta-director (directing to C5). Since C3 is blocked, both substituents direct the incoming nitro group to C5, making this a highly favored pathway.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Role |
| 2-Aminonicotinamide | 137.14 | >98% | Starting Material |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% (Conc.) | Solvent / Catalyst |
| Nitric Acid (HNO₃) | 63.01 | >90% (Fuming) | Nitrating Agent |
| Ammonium Hydroxide (NH₄OH) | 35.05 | 28-30% | Neutralization |
| Ethanol | 46.07 | Absolute | Recrystallization |
Step-by-Step Synthesis
Step 1: Preparation of Reaction Matrix
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.
-
Place the flask in an ice-salt bath to maintain an internal temperature of 0°C to -5°C .
-
Add 40 mL of Concentrated Sulfuric Acid (H₂SO₄) to the flask.
-
Slowly add 10.0 g (72.9 mmol) of 2-Aminonicotinamide to the acid in small portions.
-
Note: The addition is exothermic.[3] Ensure the temperature does not exceed 10°C . Stir until fully dissolved.
-
Step 2: Nitration
-
Charge the dropping funnel with 6.0 mL (approx. 140 mmol) of Fuming Nitric Acid .
-
Add the nitric acid dropwise to the reaction mixture over a period of 30–45 minutes .
-
Critical: Maintain internal temperature below 10°C .
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50°C - 60°C using an oil bath for 2 to 3 hours .
-
Observation: The solution may change color (yellow to orange/red) as the reaction proceeds. Monitor by TLC (Ethyl Acetate/Hexane) if possible, though the matrix is highly acidic.
-
Step 3: Quenching and Isolation
-
Prepare a beaker with 200 g of crushed ice .
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by slowly adding Ammonium Hydroxide (28%) or saturated Sodium Bicarbonate solution until the pH reaches 5–6 .
-
Precipitation: A yellow to pale-orange solid will precipitate out of the solution.
-
-
Stir the suspension at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel and wash the cake with cold water (3 x 20 mL) to remove residual acid and salts.
Step 4: Purification
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.
Part 4: Characterization & Data
Expected Properties
-
Appearance: Yellow crystalline solid.
-
Melting Point: 260°C – 265°C (decomposition).
-
Yield: Typical yields range from 65% to 85% .
Spectroscopic Data (Typical)
| Technique | Signal Assignment |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.10 (d, 1H, C6-H) : Doublet due to meta-coupling. δ 8.90 (d, 1H, C4-H) : Doublet due to meta-coupling. δ 8.20 (br s, 1H, NH) : Amide proton. δ 7.80 (br s, 2H, NH₂) : Amino group protons. |
| MS (ESI+) | m/z 183.05 [M+H]⁺ : Consistent with formula C₆H₆N₄O₃. |
Part 5: Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete nitration or loss during filtration. | Ensure reaction temperature reaches 55°C. Neutralize carefully to pH 5-6; product may redissolve in highly basic pH. |
| Dark/Tarred Product | Overheating during acid addition. | Maintain strict temperature control (<10°C) during the addition of HNO₃.[3] |
| Isomer Contamination | Formation of 3-nitro isomer (unlikely due to blocked C3). | Recrystallize from Ethanol to remove minor impurities. |
References
-
Nitration of Aminopyridines
-
Analogous Synthesis (6-Amino-5-nitronicotinamide)
-
Title: 6-Amino-5-nitronicotinamide | CAS 159890-55-8.[4]
- Source: BenchChem Applic
-
-
General Pyridine Nitration Mechanisms
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. oaji.net [oaji.net]
- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
Application Note: Scalable Manufacturing of 2-Amino-5-nitropyridine-3-carboxamide
This Application Note is designed as a comprehensive technical guide for the scalable manufacturing of 2-Amino-5-nitropyridine-3-carboxamide (also known as 2-Amino-5-nitronicotinamide ). It synthesizes industrial best practices with rigorous scientific validation to support drug development professionals.
Executive Summary & Strategic Route Selection
2-Amino-5-nitropyridine-3-carboxamide is a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals. While direct nitration of 2-aminonicotinamide is theoretically possible, it suffers from poor regioselectivity and instability of the primary amide under strongly acidic nitration conditions.
The Optimized Industrial Route: To ensure scalability, safety, and purity, this protocol utilizes a functional group interconversion strategy starting from commercially available 2-hydroxynicotinic acid . This route avoids the formation of unstable diazonium intermediates and leverages the robust chemistry of chloropyridines for the final amination.
Route Overview:
-
Nitration: Regioselective nitration of 2-hydroxynicotinic acid.[1]
-
Activation: Simultaneous chlorination of the 2-hydroxy (tautomeric oxo) group and the carboxylic acid.
-
One-Pot Amidation/Amination: Sequential reaction with ammonia to form the amide and displace the labile 2-chloro substituent.
Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic disconnection showing the conversion of 2-hydroxynicotinic acid to the target via chloro-activation.
Detailed Experimental Protocols
Step 1: Nitration of 2-Hydroxynicotinic Acid
Objective: Introduce the nitro group at the 5-position. The 2-hydroxy group (2-pyridone tautomer) directs electrophilic substitution to the 3 and 5 positions; with position 3 blocked by the carboxyl group, position 5 is favored.
-
Reagents:
-
2-Hydroxynicotinic acid (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (5.0 vol)
-
Fuming Nitric acid (HNO₃), >90% (1.5 eq)
-
-
Protocol:
-
Setup: Charge concentrated H₂SO₄ into a jacketed glass reactor. Cool to 0–5°C.[2]
-
Addition 1: Add 2-hydroxynicotinic acid portion-wise, maintaining internal temperature <15°C. Stir until dissolved.
-
Addition 2: Add fuming HNO₃ dropwise over 60 minutes. Critical: This reaction is highly exothermic. Maintain temperature <20°C during addition.
-
Reaction: After addition, warm the mixture to 45–50°C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Cool the reaction mass to 20°C. Pour slowly onto crushed ice (10 vol) with vigorous stirring.
-
Isolation: Filter the yellow precipitate. Wash the cake with cold water (3 x 2 vol) until the filtrate pH is >3.
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
-
-
Yield Expectation: 75–85%
-
Key Intermediate: 2-Hydroxy-5-nitronicotinic acid (Solid).
Step 2: Synthesis of 2-Chloro-5-nitronicotinoyl Chloride
Objective: Convert the 2-hydroxy group to a 2-chloro group and the carboxylic acid to an acid chloride simultaneously.
-
Reagents:
-
2-Hydroxy-5-nitronicotinic acid (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 vol) - Solvent & Reagent
-
Phosphorus Pentachloride (PCl₅) (1.1 eq) - Accelerator
-
-
Protocol:
-
Setup: Charge 2-Hydroxy-5-nitronicotinic acid and PCl₅ into a reactor equipped with a scrubber (HCl/SO₂ evolution).
-
Solvent Addition: Add POCl₃.
-
Reaction: Heat the slurry slowly to reflux (approx. 105°C). The mixture will become homogenous as the reaction proceeds. Reflux for 3–5 hours.
-
Workup (Distillation): Distill off excess POCl₃ under reduced pressure to minimize waste volume during quenching.
-
Quench (Hazardous): Dilute the residue with Dichloromethane (DCM) or Toluene (5 vol). Pour the organic stream slowly into crushed ice/water (10 vol) maintaining <10°C. Note: Acid chlorides are prone to hydrolysis; keep this step rapid and cold.
-
Separation: Separate the organic layer containing the product.[1] Dry over MgSO₄.
-
Usage: Use the solution directly in the next step to prevent hydrolysis.
-
-
Key Intermediate: 2-Chloro-5-nitronicotinoyl chloride (Solution).[1]
Step 3: One-Pot Amidation and Amination (SnAr)
Objective: First form the carboxamide at low temperature, then displace the activated 2-chloro group with ammonia at elevated temperature.
-
Reagents:
-
2-Chloro-5-nitronicotinoyl chloride (in DCM/Toluene) (1.0 eq)
-
Aqueous Ammonia (25-28%) (Excess, >5 eq)
-
-
Protocol:
-
Phase 1 (Amidation): Cool the organic solution of acid chloride to -10°C.
-
Addition: Add aqueous ammonia dropwise. The reaction is immediate and exothermic. Maintain T < 0°C. This forms 2-Chloro-5-nitronicotinamide .[1][3][4][5]
-
Phase 2 (Amination): Once addition is complete, transfer the biphasic mixture to a pressure vessel (autoclave) or seal the reactor.
-
Reaction: Heat to 60–80°C for 4–8 hours. The 5-nitro group strongly activates the 2-chloro position for Nucleophilic Aromatic Substitution (SnAr).
-
Monitoring: Monitor HPLC for the disappearance of the chloro-amide intermediate.
-
Isolation: Cool to 5°C. The product, 2-Amino-5-nitropyridine-3-carboxamide , often precipitates as a yellow/orange solid.
-
Filtration: Filter the solid. Wash with water (to remove NH₄Cl) and cold ethanol (to remove organic impurities).
-
Purification: Recrystallize from Ethanol/Water (80:20) if purity is <98%.
-
-
Yield Expectation: 65–75% (over 2 steps).[1]
Process Safety & Critical Control Points (CCP)
Process Flow & Hazard Map
Caption: Process flow diagram highlighting Critical Control Points (CCPs) for thermal and pressure hazards.
Safety Data Table
| Hazard Class | Source | Mitigation Strategy |
| Thermal Runaway | Nitration (Step 1) | Strict temperature control (<20°C) during HNO₃ addition. Emergency cooling loop required. |
| Toxic Gas | Chlorination (Step 2) | HCl and POCl₃ vapors. Use a caustic scrubber (NaOH) connected to the reactor vent. |
| Violent Reaction | POCl₃ Quench | Never add water to POCl₃. Dilute with solvent first, then add to ice slowly. |
| Pressure | Amination (Step 3) | Ammonia gas generation at 80°C. Use a rated pressure vessel (autoclave) or condenser with back-pressure regulator. |
Analytical Specifications
To ensure the product meets pharmaceutical standards, the following analytical controls are recommended:
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B.
-
Detection: UV at 254 nm and 300 nm (Nitro group absorption).
-
-
NMR Validation (DMSO-d6):
-
Protons at C4 and C6 of the pyridine ring will appear as singlets (or doublets with small coupling) in the aromatic region (8.5–9.5 ppm).
-
Amine (-NH₂) and Amide (-CONH₂) protons will appear as broad exchangeable singlets (7.0–8.5 ppm).
-
-
Impurity Profile:
-
Impurity A: 2-Chloro-5-nitronicotinamide (Incomplete SnAr).
-
Impurity B: 2-Hydroxy-5-nitronicotinamide (Hydrolysis of chloro intermediate).
-
References
-
Nitration of 2-Hydroxynicotinic Acid
- Source: Synthesis of 2-Hydroxy-5-nitronicotinic acid. PrepChem.
-
URL:[Link] (Contextual reference for precursor synthesis).
-
Chlorination and Amidation Strategy
- Source: Makarov, V., et al. "Synthesis and antileprosy activity of some dialkyldithiocarbamates." Journal of Antimicrobial Chemotherapy, 2006.
-
URL:[Link] (Describes synthesis of 2-chloro-5-nitronicotinamide from the acid chloride).
-
Amination of 2-Chloro-5-nitropyridine Derivatives
- Source: Monge, A., et al. "Synthesis of 6-Amino-2-aryl-1,2-dihydro-3H-pyrido(2,3-d)pyrimidin-4-one Derivatives." Journal of Heterocyclic Chemistry, 1992.
-
URL:[Link] (Describes reaction of ethyl 2-ethoxy-5-nitronicotinate with ammonia to give 2-amino-5-nitronicotinamide).
- General Pyridine Functionalization: Source: "Pyridine Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions." BenchChem Technical Support.
Sources
Application Note: Strategic Functionalization of the Amide Moiety in 2-Amino-5-nitropyridine-3-carboxamide
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the amide group in 2-Amino-5-nitropyridine-3-carboxamide. This key building block, featuring a versatile amide handle on an electronically distinct pyridine core, offers significant opportunities for generating novel molecular entities. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will explore four primary transformations: reduction to a primary amine, dehydration to a nitrile, hydrolysis to a carboxylic acid, and the Hofmann rearrangement to a primary amine with carbon elimination. Each section includes detailed, field-tested protocols, mechanistic insights, and comparative data to facilitate informed experimental design.
Introduction: The Strategic Importance of 2-Amino-5-nitropyridine-3-carboxamide
2-Amino-5-nitropyridine-3-carboxamide is a valuable scaffold in synthetic chemistry. The pyridine ring, substituted with both an electron-donating amino group and a potent electron-withdrawing nitro group, possesses a unique electronic profile that influences the reactivity of its substituents. The C3-carboxamide group, in particular, serves as a critical anchor point for diversification. Functionalizing this amide allows for the introduction of new pharmacophores, modulation of physicochemical properties (e.g., solubility, pKa), and the construction of more complex molecular architectures. The ability to selectively transform the -CONH₂ group into amines, nitriles, or carboxylic acids opens pathways to a vast chemical space, making it a molecule of high interest for creating libraries of compounds for screening and lead optimization.[1][2]
This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently and successfully manipulate this versatile functional group.
Reduction of the Amide to a Primary Amine
Converting the primary amide to an aminomethyl group (-CH₂NH₂) introduces a flexible, basic linker, which is a common strategy in medicinal chemistry to probe interactions with biological targets. The most powerful and common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[3]
Scientific Rationale & Mechanistic Insight
Amides are relatively unreactive carbonyl compounds due to the resonance stabilization provided by the nitrogen lone pair. Therefore, a strong reducing agent like LiAlH₄ is required.[3] The reaction proceeds via a two-step hydride addition. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxygen coordinates to the aluminum, forming a good leaving group. The nitrogen lone pair then expels the aluminum-oxygen species to form a transient iminium ion, which is immediately reduced by a second equivalent of hydride to yield the final amine.[4]
A critical consideration for this substrate is the presence of the nitro group (-NO₂), which can also be reduced by LiAlH₄. To achieve selectivity, the reaction must be performed at low temperatures and with careful stoichiometric control of the hydride reagent. Alternative, milder reagents such as platinum catalysts with hydrosilanes have been shown to selectively reduce amides in the presence of nitro groups, offering a valuable, albeit more specialized, alternative.[5]
Experimental Workflow: Amide Reduction
Caption: Workflow for LiAlH₄ Reduction of the Amide.
Protocol: Synthesis of (2-Amino-5-nitropyridin-3-yl)methanamine
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) and suspend it in anhydrous Tetrahydrofuran (THF, 10 mL per mmol of amide).
-
Reaction Initiation: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve 2-Amino-5-nitropyridine-3-carboxamide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Caution: This process is highly exothermic and generates hydrogen gas.
-
Isolation: Stir the resulting greyish-white suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the desired product.
| Parameter | Value / Condition | Rationale |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Strong hydride donor required to reduce the stable amide bond.[3][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, stable to LiAlH₄, and good solubility for the substrate. |
| Temperature | 0°C to Room Temperature | Initial low temperature controls the exothermic reaction and minimizes nitro group reduction. |
| Workup | Fieser workup (H₂O, NaOH, H₂O) | Safely quenches excess LiAlH₄ and precipitates aluminum salts for easy filtration. |
| Yield (Typical) | 40-60% | Yields can be moderate due to potential side reactions or product losses during workup. |
Dehydration of the Amide to a Nitrile
The conversion of the primary amide to a nitrile (-C≡N) is a valuable transformation that introduces a linearly rigid, electron-withdrawing group. Nitriles are versatile synthetic intermediates themselves, readily undergoing hydrolysis to carboxylic acids or reduction to amines.[6]
Scientific Rationale & Mechanistic Insight
This transformation is a dehydration reaction, requiring a potent dehydrating agent. Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₄O₁₀) are commonly employed.[6][7][8] The mechanism with SOCl₂ involves the nucleophilic attack of the amide oxygen onto the sulfur atom of SOCl₂, followed by the elimination of HCl. The resulting intermediate is then deprotonated at the nitrogen. A final E2-like elimination step, often facilitated by a base like pyridine or triethylamine, yields the nitrile, sulfur dioxide, and another equivalent of HCl.[7][8]
Reaction Mechanism: Amide Dehydration with SOCl₂```dot
Caption: Key intermediates in the Hofmann Rearrangement.
Protocol: Synthesis of 5-Nitro-2,3-pyridinediamine
-
Reagent Preparation: In a flask cooled to 0-5°C, prepare a fresh solution of sodium hypobromite by slowly adding Bromine (1.1 eq.) to a stirred solution of Sodium Hydroxide (4.0 eq.) in water.
-
Substrate Addition: To this cold hypobromite solution, add a solution or suspension of 2-Amino-5-nitropyridine-3-carboxamide (1.0 eq.) in a small amount of water, keeping the temperature below 10°C.
-
Reaction: After the addition, slowly warm the reaction mixture to 50-70°C and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution or by TLC.
-
Workup: Cool the mixture to room temperature. The product, being a diamine, may be soluble. Extract the aqueous solution several times with a suitable organic solvent such as Ethyl Acetate or Dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure diamine.
| Parameter | Value / Condition | Rationale |
| Reagents | Bromine (Br₂) & Sodium Hydroxide (NaOH) | Forms sodium hypobromite in situ to initiate the rearrangement. [9][10] |
| Solvent | Water | The reaction is typically performed in an aqueous medium. |
| Temperature | 0°C then warm to 50-70°C | Initial low temperature for stable N-bromoamide formation; heating promotes the rearrangement step. |
| Key Intermediate | Isocyanate | The hallmark of the Hofmann, Curtius, and Lossen rearrangements. [11] |
| Yield (Typical) | 60-85% | The reaction is generally efficient for aromatic amides. |
References
-
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Basu, N. (n.d.). Rearrangement to electron-deficient nitrogen: Hofmann Rearrangement. Nabagram Hiralal Paul College. Retrieved from [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Zaman, S., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Clark, J. (n.d.). the preparation of nitriles. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, September 3). 20.8: Nitrile Chemistry. Retrieved from [Link]
-
Pharmd Guru. (2025, November 14). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, December 11). 7.7: Chemistry of Amides. Retrieved from [Link]
-
Tompkins, D. (2020, November 26). Reduction of Amides & Nitriles [Video]. YouTube. Retrieved from [Link]
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015, December 17). How can I reduce a secondary amide in the presence of nitro and Boc groups? Retrieved from [Link]
- Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
- Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles.
-
NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
-
Matsumura, S., et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Retrieved from [Link]
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
RSC Publishing. (2021, January 12). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. receipt012022.hiralalpaulcollege.ac.in [receipt012022.hiralalpaulcollege.ac.in]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 2-Amino-5-nitropyridine-3-carboxamide
Case ID: SOL-2A5N-DMSO Status: Open Priority: High (Blocker for Biological Assays) Agent: Senior Application Scientist, Formulation Chemistry Division
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulty dissolving 2-Amino-5-nitropyridine-3-carboxamide because it falls into the category of "brick dust" compounds. This molecule possesses a "perfect storm" of structural features that maximize crystal lattice energy and minimize solvation enthalpy:
-
Rigid Planarity: The pyridine ring facilitates tight pi-stacking.
-
H-Bond Network: The 2-amino and 3-carboxamide groups are positioned to form strong intramolecular hydrogen bonds (closing a pseudo-ring) and extensive intermolecular networks.
-
Electron Withdrawal: The 5-nitro group pulls electron density, increasing the polarity of the H-bond donors, further strengthening the crystal lattice.
To dissolve this, we must thermodynamically overcome the lattice energy. Simple mixing at room temperature is rarely sufficient.
Phase 1: Diagnostic & Decision Tree
Before proceeding with aggressive solubilization, use this decision tree to select the safest protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.
Phase 2: Troubleshooting Protocols
FAQ 1: "I added DMSO and vortexed, but I still see floating particles. Why?"
Technical Insight: Vortexing only provides macroscopic agitation. It does not provide the energy required to break the intermolecular hydrogen bonds holding the crystal lattice together. You are likely observing a kinetic solubility limit rather than a thermodynamic one.
Protocol A: The Thermal Shift (Standard Method) Best for: Initial stock preparation (10–50 mM).
-
Preparation: Place your weighed solid in a glass vial (avoid plastic, which can leach into hot DMSO). Add DMSO to reach 80% of your target volume.
-
The Heat Cycle:
-
Heat a water bath to 60°C .
-
Incubate the vial for 10 minutes.
-
Critical Step: While hot, sonicate in a bath sonicator for 5 minutes. The combination of thermal energy (weakening H-bonds) and cavitation (mechanical shear) is synergistic.
-
-
Equilibration: Allow the solution to cool to Room Temperature (RT) slowly.
-
Top-up: Add DMSO to the final volume.
Warning: If the solution precipitates immediately upon cooling, you have exceeded the saturation limit. Dilute by 50% and repeat.
FAQ 2: "It dissolves when hot, but crashes out when I add it to my cell media. How do I fix this?"
Technical Insight: This is the "Oiling Out" phenomenon. When you dilute the DMSO stock into aqueous media, the solvent power drops drastically. The hydrophobic nitropyridine core rejects the water, and the molecules re-aggregate faster than they can disperse.
Protocol C: Cosolvent Spiking (The "Step-Down" Method) Best for: Preventing precipitation during assay dilution.
Instead of injecting DMSO stock directly into media, use an intermediate cosolvent step.
| Component | Role | Recommended Reagent |
| Primary Solvent | Dissolves the crystal | DMSO (anhydrous) |
| Cosolvent | Bridges the polarity gap | PEG400 or Propylene Glycol |
| Surfactant | Prevents micro-aggregation | Tween 80 (0.1% final) |
Workflow:
-
Prepare your Stock in 100% DMSO (e.g., 10 mM).
-
Prepare a "Working Stock" by diluting the DMSO stock 1:1 with PEG400 .
-
Result: 5 mM compound in 50% DMSO / 50% PEG400.
-
-
Dilute this Working Stock into your aqueous media. The PEG400 acts as a molecular buffer, reducing the shock of the water transition.
FAQ 3: "Can I use acid to help dissolve it?"
Technical Insight: Yes, but with caution. The pyridine nitrogen is basic (pKa ~2–3). Protonating it will create a salt species, which is significantly more soluble. However, this changes the charge state of the molecule, which may affect binding affinity in your assay.
Protocol: Acid-Assisted Solubilization
-
Add 1.0 equivalent of HCl or Methanesulfonic Acid (MSA) to the DMSO.
-
Why MSA? MSA salts are often more soluble in organic solvents than hydrochloride salts.
-
Validation: Ensure your assay buffer has enough capacity to neutralize this acid upon dilution, or the pH shift will kill your cells/enzyme.
Phase 3: Validation (The "Truth" Test)
Do not rely on visual inspection alone. Micro-crystals (invisible to the naked eye) can cause false positives in assays (e.g., pan-assay interference or PAINS).
The Centrifuge Test:
-
Take 100 µL of your "dissolved" stock.
-
Centrifuge at 13,000 x g for 10 minutes .
-
Pass: No pellet visible; concentration in supernatant matches theoretical (verify via UV-Vis/HPLC).
-
Fail: Visible pellet or concentration drop >10%.
References & Grounding
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Context: Foundational theory on why rigid, planar rings (like nitropyridines) exhibit poor solubility ("Brick Dust").
-
-
Lonza Pharma & Biotech. (2022). Technologies To Improve Solubility Of Brick Dust Compounds.[1][2] Bioprocess Online. Link
-
Context: Industrial validation of heating slurries and using cosolvents for high-melting-point compounds.
-
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link
-
Context: Detailed review of cosolvent systems (PEG400/DMSO) for solubilization.
-
-
BenchChem. (2025).[3][4] Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide. Link
-
Context: Analogous compound handling; supports the use of heat and sonication for substituted aminopyridines.
-
-
Gaylord Chemical. (2023). DMSO Solubility Data. Bulletin 102. Link
-
Context: Authoritative source on DMSO solvent properties and compatibility.
-
Sources
- 1. Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds [bioprocessonline.com]
- 2. A Q&A With The Experts: New Technologies To Improve Solubility Of Brick Dust Compounds [bioprocessonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Recrystallization Solvents for 2-Amino-5-nitropyridine-3-carboxamide
Welcome to the technical support center for the purification of 2-Amino-5-nitropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Given the limited specific literature on the crystallization of 2-Amino-5-nitropyridine-3-carboxamide, this document emphasizes a systematic approach to solvent screening and optimization, empowering you to develop a robust and effective purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for selecting a recrystallization solvent for 2-Amino-5-nitropyridine-3-carboxamide?
A1: The ideal recrystallization solvent should exhibit high solubility for 2-Amino-5-nitropyridine-3-carboxamide at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the primary driver for crystal formation and high recovery. Key molecular features of your compound to consider are the polar amino (-NH2), nitro (-NO2), and carboxamide (-CONH2) groups, as well as the aromatic pyridine ring. These suggest that polar solvents are likely to be the most effective. A good starting point is to test a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[1]
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. For 2-Amino-5-nitropyridine-3-carboxamide, which has multiple polar functional groups, strong solute-solvent interactions can depress the melting point.
Troubleshooting Steps:
-
Increase the solvent volume: Add more of the primary solvent to decrease the saturation level.
-
Use a solvent mixture: Introduce a less polar "anti-solvent" in which the compound is poorly soluble. This can lower the overall solvating power of the system and induce crystallization at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. This provides more time for nucleation and ordered crystal growth.
-
Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's interior, which can provide nucleation sites.
-
Introduce a seed crystal: If you have a small amount of pure, solid 2-Amino-5-nitropyridine-3-carboxamide, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
Q3: The recrystallization yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors:
-
High solubility in the mother liquor: The compound may still be significantly soluble in the solvent even at low temperatures.
-
Using too much solvent: An excessive amount of solvent will retain more of the compound in solution.
-
Premature crystallization: If the compound crystallizes too early during hot filtration, you will lose product.
Optimization Strategies:
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will have very low solubility at low temperatures. Consider a solvent mixture to fine-tune the solubility profile.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling: Ensure the solution is thoroughly cooled before filtration. An ice bath or refrigeration can significantly decrease the solubility and improve yield.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to rapidly screen a variety of solvents to identify promising candidates for recrystallization.
Materials:
-
Crude 2-Amino-5-nitropyridine-3-carboxamide
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heat source (hot plate or oil bath)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of crude 2-Amino-5-nitropyridine-3-carboxamide into each of several labeled test tubes.
-
Add a small volume (e.g., 0.2 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures (e.g., using a vortex mixer) and observe the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
For solvents in which the compound is not fully soluble at room temperature, gently heat the test tube while agitating. Observe if the compound dissolves completely.
-
If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. Note the quantity and quality of the crystals (e.g., fine powder, needles, large crystals).
-
Record your observations in a table similar to the one below.
Data Presentation
Table 1: Solvent Screening for Recrystallization of 2-Amino-5-nitropyridine-3-carboxamide
| Solvent | Solubility at RT (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Crystal Formation upon Cooling | Observations (Crystal habit, color, etc.) |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Other |
This table should be filled out by the researcher based on their experimental results.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
-
Cause: The solution may not be supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of 2-Amino-5-nitropyridine-3-carboxamide.
-
Increase Concentration: If nucleation cannot be induced, gently heat the solution to evaporate some of the solvent and increase the solute concentration. Then, allow it to cool again.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution at room temperature until it becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. For a polar compound like 2-Amino-5-nitropyridine-3-carboxamide, a non-polar anti-solvent like hexane or heptane might be effective if the primary solvent is more polar (e.g., ethanol or acetone).
-
Issue 2: Colored Impurities Remain in the Crystals
-
Cause: The impurities may have similar solubility profiles to the target compound or are trapped within the crystal lattice.
-
Solution:
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution. The activated carbon will adsorb many colored impurities. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. After stirring for a few minutes, perform a hot filtration to remove the carbon before allowing the solution to cool. A patent for a related compound, 2-hydroxy-5-nitropyridine, suggests recrystallization from isopropanol with activated carbon, which may be a good starting point.[2]
-
Re-crystallization: A second recrystallization of the purified crystals may be necessary to achieve the desired purity.
-
Issue 3: Crystals are Very Fine and Difficult to Filter
-
Cause: Rapid crystallization due to a very high level of supersaturation or rapid cooling.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also slow the cooling rate.
-
Use a More Solubilizing Solvent System: A slightly better solvent or a solvent mixture can slow down the rate of crystallization and lead to the formation of larger crystals.
-
Visualization of the Optimization Workflow
The following diagram outlines the logical workflow for selecting and optimizing a recrystallization solvent for 2-Amino-5-nitropyridine-3-carboxamide.
Sources
Technical Support Center: Addressing Hydrolysis of the Carboxamide Group in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the hydrolysis of the carboxamide (amide) group under acidic conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, control, and mitigate this critical reaction in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about amide hydrolysis in acidic environments, providing concise answers and links to more detailed explanations.
Q1: What is acid-catalyzed amide hydrolysis?
A: Acid-catalyzed amide hydrolysis is a chemical reaction where an amide bond is cleaved by water in the presence of an acid catalyst, yielding a carboxylic acid and an amine or ammonia.[1][2] The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][3][4] This reaction is fundamental in various fields, including peptide synthesis, drug degradation, and proteomics.[2][5]
Q2: Why is amide hydrolysis generally slower than ester hydrolysis?
A: Amides are less reactive than esters towards hydrolysis due to the nitrogen atom's lone pair of electrons being more available for resonance with the carbonyl group.[6] This increased resonance stabilization makes the carbonyl carbon less electrophilic. Consequently, more forceful conditions, such as higher temperatures and stronger acid concentrations, are typically required for amide hydrolysis compared to ester hydrolysis.[2][7][8][9]
Q3: What are the primary products of acid-catalyzed amide hydrolysis?
A: The reaction breaks the amide bond to form a carboxylic acid and an amine.[1][10] Under acidic conditions, the amine product is protonated to form an ammonium salt, which is generally not nucleophilic.[4][11] This protonation of the amine makes the reaction essentially irreversible under these conditions.[4][11]
Q4: What factors influence the rate of acid-catalyzed amide hydrolysis?
A: The rate of hydrolysis is influenced by several factors:
-
Acid Concentration: The reaction rate generally increases with acid concentration, although it can reach a maximum and then decrease in highly concentrated acids.[12]
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[3][7]
-
Steric Hindrance: Bulky substituents near the amide bond can sterically hinder the approach of water, slowing down the reaction.[12]
-
Electronic Effects: Electron-withdrawing groups near the carbonyl can increase its electrophilicity and accelerate hydrolysis, while electron-donating groups have the opposite effect.[12]
-
Amide Bond Strain: Amides within strained ring systems, such as β-lactams in penicillin, are more susceptible to hydrolysis.[9]
Q5: How can I monitor the progress of an amide hydrolysis reaction?
A: Several analytical techniques can be employed to monitor the reaction, including:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting material, intermediate(s), and products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of the amide signal and the appearance of the carboxylic acid and amine signals.[14]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the reaction's progress.[15]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during experiments involving amide hydrolysis in acidic conditions.
Problem 1: Incomplete or Slow Hydrolysis
Symptoms:
-
Low yield of the desired carboxylic acid and amine.
-
Significant amount of starting amide remains even after prolonged reaction time.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Acid Concentration | The acid acts as a catalyst by protonating the amide's carbonyl oxygen, which increases the carbonyl carbon's electrophilicity.[1][3][4] A low concentration of acid leads to a slow rate of this initial activation step. | Increase the concentration of the acid (e.g., from 1M HCl to 6M HCl). However, be aware that some substrates may be sensitive to very high acid concentrations. |
| Inadequate Temperature | Amide hydrolysis is often a slow reaction at room temperature and typically requires heating to proceed at a reasonable rate.[3][7] Increased temperature provides the necessary activation energy for the reaction. | Increase the reaction temperature. Refluxing the reaction mixture is a common practice for amide hydrolysis.[10] |
| Steric Hindrance | Bulky groups near the amide carbonyl can physically block the approach of the water molecule, which acts as the nucleophile.[12] | Consider using a stronger acid or higher temperatures. In some cases, a different synthetic route that avoids the hydrolysis of a sterically hindered amide may be necessary. |
| Poor Solubility | If the amide is not fully dissolved in the acidic solution, the reaction will be limited to the surface of the solid material, resulting in a very slow reaction rate. | Add a co-solvent (e.g., ethanol, methanol) to improve the solubility of the amide in the aqueous acidic medium.[15] |
Problem 2: Unwanted Side Reactions or Degradation of Products
Symptoms:
-
Presence of unexpected byproducts in the reaction mixture.
-
Low yield of the desired products despite complete consumption of the starting material.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Acid-Labile Functional Groups | Other functional groups in the molecule may also be sensitive to strong acidic conditions and high temperatures, leading to their degradation. | If possible, use milder acidic conditions (lower concentration, lower temperature). Alternatively, protect the sensitive functional groups before carrying out the hydrolysis and deprotect them in a subsequent step.[16] |
| Rearrangement Reactions | Certain molecular structures can undergo acid-catalyzed rearrangements under the harsh conditions required for amide hydrolysis. | Screen different acids and reaction temperatures to find conditions that favor hydrolysis over rearrangement. Detailed mechanistic studies may be required to understand and prevent the specific rearrangement. |
| Racemization | If the amide is chiral, the harsh acidic conditions and high temperatures can sometimes lead to racemization at adjacent stereocenters. | Employ milder hydrolysis conditions if possible. Enzymatic hydrolysis can be an alternative that often proceeds with high stereospecificity.[17] |
Problem 3: Difficulty in Product Isolation
Symptoms:
-
The carboxylic acid and/or amine product is difficult to separate from the reaction mixture.
-
Low isolated yield despite good conversion in the reaction.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Product Solubility | The carboxylic acid may be soluble in the aqueous acidic solution, making extraction difficult. The amine will be present as a water-soluble ammonium salt. | After the reaction, neutralize the acid with a base. This will deprotonate the carboxylic acid to a carboxylate salt and deprotonate the ammonium salt to the free amine. The carboxylic acid can then be extracted into an organic solvent after re-acidifying the aqueous layer to a pH where the carboxylic acid is protonated and less water-soluble. The amine can be extracted into an organic solvent after basifying the aqueous layer. |
| Emulsion Formation | During workup and extraction, emulsions can form, making the separation of aqueous and organic layers challenging. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation can also be effective. |
III. Experimental Protocols & Methodologies
This section provides detailed experimental protocols for key procedures related to amide hydrolysis.
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Primary Amide
Objective: To hydrolyze a primary amide to the corresponding carboxylic acid and ammonium salt.
Materials:
-
Primary amide
-
6M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Place the primary amide (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 6M HCl (or H₂SO₄) in excess (typically 5-10 equivalents relative to the amide).
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ or a solution of NaOH. Be cautious as this will generate CO₂ gas if NaHCO₃ is used.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude carboxylic acid.
-
The ammonium salt will remain in the aqueous layer.
Protocol 2: Strategies to Prevent Unwanted Amide Hydrolysis
In many synthetic routes, the amide bond needs to remain intact while other transformations are carried out under acidic conditions. Here are some strategies to prevent its hydrolysis:
1. Use of Protecting Groups:
Protecting the amide nitrogen can reduce its susceptibility to hydrolysis. The choice of protecting group is crucial and depends on the specific reaction conditions.
-
4,4'-Dimethoxybenzhydryl (Mbh): This group can be used to protect amides and is stable under various conditions but can be cleaved with trifluoroacetic acid (TFA).[18]
-
Benzyl Group: While generally stable, its removal often requires harsh conditions that might not be compatible with the rest of the molecule.
2. Reaction Condition Optimization:
-
Lower Temperature: Perform the acidic reaction at the lowest possible temperature that still allows the desired transformation to occur at a reasonable rate.
-
Weaker Acid: If the desired reaction can be catalyzed by a weaker acid, this may be sufficient to avoid significant amide hydrolysis.
-
Shorter Reaction Time: Minimize the exposure of the amide to acidic conditions by stopping the reaction as soon as the desired transformation is complete.
IV. Mechanistic Insights & Visualizations
Understanding the mechanism of acid-catalyzed amide hydrolysis is key to controlling the reaction.
Mechanism of Acid-Catalyzed Amide Hydrolysis
The reaction proceeds through a multi-step mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic.[1][3][4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][3]
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).[2][4]
-
Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of the amine as the leaving group.[2][4]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (such as water or the liberated amine) to give the final carboxylic acid product. The amine is protonated to form an ammonium salt.[4][11]
Visualizing the Hydrolysis Pathway
Caption: Acid-catalyzed amide hydrolysis workflow.
V. References
-
Allen, S. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
-
mechanism of amide hydrolysis. (2019, January 15). YouTube.
-
11.10 Chemistry of Amides. (n.d.).
-
Video: Amides to Carboxylic Acids: Hydrolysis. (2023, April 30). JoVE.
-
12.8: Chemistry of Amides. (2023, August 15).
-
24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
-
Reactions of Amides. (2025, January 4). A Level Chemistry Revision Notes - Save My Exams.
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary.
-
CHAPTER 2: Hydrolytic Degradation. (n.d.). Books - The Royal Society of Chemistry.
-
Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024, March 19). PMC.
-
2. Carboxyl protecting groups. (n.d.).
-
Why do amides require much harsher conditions for hydrolysis than esters?. (2020, November 30). Quora.
-
Protecting group. (n.d.). Wikipedia.
-
2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.).
-
11.13: Acid-Catalyzed Amide Hydrolysis. (2014, September 4). Chemistry LibreTexts.
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9).
-
Hydrolysis of Amide. (n.d.). Organic Synthesis.
-
Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate.
-
Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst. (2024, May 29). RSC Publishing.
-
Zhang, S., et al. (2021, February 19). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI.
-
Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (n.d.). PMC.
-
How to prevent the acid hydrolysis of an amide?. (2020, January 25). Reddit.
-
21.7: Chemistry of Amides. (2022, September 24).
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019, December 18).
-
Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides.
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
-
Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond. (2006, August 3). PubMed.
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry.
-
Rapid procedure for the hydrolysis of amides to acids. (n.d.). The Journal of Organic Chemistry.
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- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 18. reddit.com [reddit.com]
Overcoming catalyst poisoning during reduction of 2-Amino-5-nitropyridine-3-carboxamide
Ticket #409: Reduction of 2-Amino-5-nitropyridine-3-carboxamide
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming catalyst poisoning/inhibition during nitro reduction.[1][2]
Executive Summary
The reduction of 2-Amino-5-nitropyridine-3-carboxamide is notoriously difficult not due to the nitro group's inherent reactivity, but due to the substrate's ability to deactivate heterogeneous catalysts.[1][2] This molecule acts as a "catalyst killer" through two primary mechanisms:[3]
-
Competitive Inhibition: The pyridine nitrogen and the exocyclic amine/amide groups chelate the metal surface (Pd/Pt), blocking hydrogen adsorption.[1]
-
Solubility-Driven Fouling: The substrate is sparingly soluble in standard alcohols, leading to precipitation on the catalyst surface.[1][2]
This guide provides a validated protocol using Acid-Modified Catalysis to overcome these barriers, along with a troubleshooting workflow for persistent failures.
Part 1: The Root Cause (Mechanism of Failure)
To solve the problem, we must visualize the atomic-level conflict.[1][2] In a standard neutral hydrogenation, your substrate competes with Hydrogen for active sites.[1][2]
Diagram 1: Competitive Adsorption Mechanism
The following diagram illustrates how the pyridine nitrogen (
Figure 1: Mechanism of pyridine poisoning vs. acid-mediated activation.[1][2] In neutral media (A), the N-lone pair binds irreversibly.[1][2] In acidic media (B), the protonated nitrogen cannot coordinate, freeing the catalyst for hydrogen activation.
Part 2: Validated Protocols
Do not attempt this reaction in neutral methanol. The following protocols are designed to prevent chelation.
Method A: The "Acid-Scavenger" Protocol (Recommended)
Best for: Standard batch reactors (Parr shakers, autoclaves).
The Logic: We use Methanesulfonic Acid (MSA) or Acetic Acid (AcOH).[1] MSA is preferred because it dramatically increases the solubility of the substrate (forming the mesylate salt) and is non-nucleophilic.
| Parameter | Specification | Notes |
| Catalyst | 5% Pt/C (Sulfided) or 10% Pd/C | Pt is often more resistant to N-poisoning than Pd.[1][2] |
| Loading | 5-10 wt% (dry basis) | High loading required to overcome initial inhibition.[1][2] |
| Solvent | MeOH + 2.0 eq. MSA | Critical: Pre-dissolve substrate in acid/MeOH before adding catalyst.[1][2] |
| Pressure | 3–5 bar (45–75 psi) | Moderate pressure is sufficient if the catalyst is active.[1][2] |
| Temp | 40–50 °C | Slightly elevated temp prevents salt precipitation.[1][2] |
Step-by-Step Workflow:
-
Dissolution: Charge the 2-Amino-5-nitropyridine-3-carboxamide into the vessel. Add MeOH (10-20 V).
-
Acidification: Add 2.0 to 2.5 equivalents of Methanesulfonic acid (MSA).[1][2] Stir until a clear solution is obtained (protonation breaks intermolecular H-bonds).[1][2]
-
Catalyst Addition: Under inert atmosphere (
), add the Pt/C or Pd/C catalyst.[1] -
Hydrogenation: Purge with
x3. Pressurize to 4 bar. Heat to 45°C.[1][2] -
Workup: Filter catalyst while warm (to prevent product precipitation). Neutralize filtrate with
to precipitate the free base product.[1]
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Labs without high-pressure equipment or if selectivity is an issue.[2]
The Logic: Uses ammonium formate as the H-source.[1] The decomposition of formate releases
-
Donor: Ammonium Formate (5.0 equivalents).
-
Catalyst: 10% Pd/C (10 wt%).
-
Procedure: Heat to reflux (
). Reaction is usually rapid (1-3 hours).[1][2] -
Note: This method generates
gas; ensure open venting or a bubbler is used.[1][2]
Part 3: Troubleshooting & Optimization
If the reaction stalls, do not simply add more catalyst.[1] Follow this diagnostic logic.
Diagram 2: Troubleshooting Decision Matrix
Figure 2: Diagnostic workflow for stalled hydrogenation of nitropyridines.
Common "Invisible" Poisons
If your starting material was synthesized via a nucleophilic substitution using a thiol or sulfide, or involves a chlorination step, trace amounts of Sulfur or Halides may be present.[1][2]
-
Symptom: Reaction stops at 0-5% conversion regardless of conditions.[1][2]
-
Fix: Treat the starting material with activated carbon in refluxing MeOH, filter, and then attempt hydrogenation.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Raney Nickel instead of Pd/C? A: Yes. Raney Nickel is actually less susceptible to pyridine poisoning than Palladium.[1][2] However, it requires higher pressure (10-50 bar) and is pyrophoric.[1][2] If you have a high-pressure autoclave, Raney Ni (washed with MeOH) is an excellent alternative.[1][2]
Q2: Why not just use heat to overcome the inhibition? A: Heating a nitropyridine hydrogenation reaction above 60°C on Pd/C increases the risk of ring hydrogenation , producing the piperidine derivative. The "Acid Protocol" allows you to work at lower temperatures, preserving the aromatic ring.[1]
Q3: My product is water-soluble. How do I recover it after using MSA? A: After filtering the catalyst, do not neutralize with aqueous base.[1] Instead, use a basic resin (e.g., Amberlyst A-21) in the organic phase, or neutralize with triethylamine and precipitate the salt by adding an antisolvent like MTBE or Ethyl Acetate.
References
-
BenchChem Technical Support. (2025).[1][2][3] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][3] BenchChem.[1][2][3]
-
Royal Society of Chemistry. (2024).[1][2] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst.[1][4] Organic & Biomolecular Chemistry.[1][2]
-
MDPI. (2022).[1][2] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[1] Applied Sciences.[1][2]
-
National Institutes of Health (PMC). (2023).[1][2] Understanding the Role of Base in Catalytic Transfer Hydrogenation.
-
ChemicalBook. (2026).[1][2] 2-Amino-5-nitropyridine Properties and Safety.[1][2]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Amino-5-nitropyridine-3-carboxamide and catalysts before handling.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-5-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 2-Amino-5-nitropyridine-3-carboxamide
Executive Summary
2-Amino-5-nitropyridine-3-carboxamide is a highly functionalized pyridine intermediate, often utilized in the synthesis of PI3K or CDK kinase inhibitors. Its analysis presents specific challenges due to the presence of multiple exchangeable protons (amine and amide) and strong electron-withdrawing groups (nitro and carboxamide) that compress the aromatic region.
This guide provides a comparative analysis of the 1H NMR spectrum, focusing on two critical decision points for the researcher:
-
Solvent Selection (DMSO-d6 vs. MeOD): How solvent choice dictates the visibility of exchangeable protons.
-
Synthesis Validation (Product vs. Precursor): How to definitively distinguish the product from the starting material, 2-amino-5-nitropyridine.
Part 1: Structural Context & Theoretical Prediction
The molecule contains four distinct proton environments. The strong electron-withdrawing nature of the nitro (
Structural Assignment Diagram
The following diagram maps the proton environments to their expected chemical shifts and coupling patterns.
Figure 1: Structural assignment of proton environments. Note the meta-coupling between H-4 and H-6.
Part 2: Comparative Analysis - Solvent Selection
The choice of solvent is the single most critical variable in analyzing this compound. You must choose based on whether you need to observe the labile protons (amine/amide) or obtain a clean aromatic integration.
DMSO-d6 (The "Gold Standard")
-
Pros: Excellent solubility for polar nitropyridines; slows proton exchange, allowing observation of
and signals. -
Cons: High viscosity can broaden lines; water peak (
3.33) can interfere with aliphatic impurities; hygroscopic.[1]
Methanol-d4 (MeOD) (The "Clean" Alternative)
-
Pros: Sharpens aromatic signals; removes exchangeable protons to simplify the spectrum (verifies assignment).
-
Cons:
and signals disappear due to Deuterium exchange ( is NMR silent in 1H), leaving only the two aromatic protons.
Comparative Data Table
| Proton Assignment | Multiplicity | Chemical Shift (DMSO-d6) | Chemical Shift (MeOD) | Comparison Note |
| H-6 (Ar-H) | Doublet ( | 9.05 – 9.15 ppm | 8.95 – 9.05 ppm | Stable. Visible in both solvents. |
| H-4 (Ar-H) | Doublet ( | 8.80 – 8.90 ppm | 8.70 – 8.80 ppm | Stable. Visible in both solvents. |
| Amide ( | Broad Singlets (x2) | 7.80 – 8.40 ppm | Disappears | Diagnostic. Only visible in DMSO. |
| Amine ( | Broad Singlet | 7.50 – 8.00 ppm | Disappears | Diagnostic. Only visible in DMSO. |
Critical Insight: In DMSO-d6, the amide protons often appear as two distinct peaks (non-equivalent) due to the restricted rotation of the C-N bond in the amide group. Do not mistake this for an impurity.
Part 3: Synthesis Validation (Product vs. Precursor)
A common synthetic route involves the functionalization of 2-amino-5-nitropyridine . Distinguishing the starting material from the product is a frequent requirement.
Comparative Workflow
The introduction of the carboxamide group at Position 3 changes the symmetry and electronic environment of the ring.
Precursor: 2-Amino-5-nitropyridine[2]
-
Coupling: H-3 and H-4 show strong ortho coupling (
Hz). H-6 is a doublet or fine multiplet. -
Signal Count: 3 Aromatic signals.
Product: 2-Amino-5-nitropyridine-3-carboxamide
-
Pattern: H-3 is replaced by
. Only H-4 and H-6 remain. -
Coupling: H-4 and H-6 show weak meta coupling (
Hz). -
Signal Count: 2 Aromatic signals.
Figure 2: Logical workflow for distinguishing the target product from its precursor.
Part 4: Experimental Protocol
This protocol ensures maximum resolution and minimizes artifacts related to concentration or water content.
Materials
-
Compound: ~10-15 mg of 2-Amino-5-nitropyridine-3-carboxamide.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional).
-
Tube: 5mm precision NMR tube.
Step-by-Step Methodology
-
Preparation: Weigh 10-15 mg of the solid into a clean vial.
-
Why: Nitropyridines can have poor solubility. Pre-mixing in a vial ensures you don't have undissolved solids in the NMR tube, which ruins shimming.
-
-
Solvation: Add 0.6 mL DMSO-d6. Sonicate for 60 seconds if necessary.
-
Note: The solution should be yellow/orange and clear. If cloudy, filter through a small cotton plug into the NMR tube.
-
-
Acquisition:
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (ns): Minimum 16 scans (due to low molecular weight, signal is usually strong, but 16 ensures clean baselines for integration).
-
Relaxation Delay (d1): Set to
seconds. -
Why: Amide protons have longer T1 relaxation times. A short delay will suppress their integration values, leading to incorrect proton counting.
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .[1]
-
Apply exponential multiplication (lb = 0.3 Hz) to reduce noise if the sample is dilute.
-
Part 5: Troubleshooting & Artifacts
| Symptom | Probable Cause | Corrective Action |
| Broad/Missing Amide Peaks | Proton exchange with water or fast exchange rate. | Ensure DMSO-d6 is from a fresh ampoule (dry). Run spectrum at lower temperature (e.g., 280K) to slow exchange. |
| Extra Doublet at ~6.5-7.0 ppm | Precursor contamination. | Check for H-3 of the starting material. Perform recrystallization (EtOH/Water usually effective). |
| H-4/H-6 appear as Singlets | Insufficient resolution. | The meta coupling (~2.5 Hz) is small. Increase acquisition time (AQ) or process with Gaussian window function to resolve the splitting. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[7] Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for substituent effects on pyridine rings).
-
ChemicalBook. "2-Amino-5-nitropyridine 1H NMR Spectrum." (Reference for precursor data). Link
-
Reich, H. J. "Proton NMR Data - Chemical Shifts of Amides." University of Wisconsin-Madison. (Reference for amide solvent effects). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-nitropyridine-3-carboxamide and its Analogues
Executive Summary: The structural elucidation of novel pharmaceutical intermediates is a cornerstone of drug development and chemical synthesis. 2-Amino-5-nitropyridine-3-carboxamide is a heterocyclic compound with significant potential as a synthetic building block. Its accurate identification within complex reaction mixtures is paramount, necessitating a thorough understanding of its mass spectrometric behavior. This guide provides an in-depth analysis of the predicted fragmentation pattern of 2-Amino-5-nitropyridine-3-carboxamide under Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. As direct experimental data for this specific molecule is not widely published, this document establishes a robust analytical framework by comparing its predicted fragmentation to the empirically known patterns of key structural analogues: the foundational precursor 2-aminopyridine and the core intermediate 2-amino-5-nitropyridine. By dissecting the influence of each functional group—the amino, nitro, and carboxamide moieties—on the fragmentation pathways, this guide offers a predictive and logical methodology for the characterization and identification of this and similar complex nitropyridine derivatives.
The Role of Mass Spectrometry in Structural Analysis
Mass spectrometry is an indispensable analytical technique that provides two critical pieces of information for the structural elucidation of an organic molecule: its molecular weight and its fragmentation pattern. The method of ionization profoundly influences the data obtained.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically protonates the analyte to yield a prominent pseudomolecular ion ([M+H]⁺).[1] This is exceptionally useful for unequivocally determining the molecular weight of the compound. Fragmentation is minimal but can be induced in the collision cell of a tandem mass spectrometer (MS/MS), providing controlled structural information.
-
Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[1] This process not only creates a molecular ion (M⁺˙) but also imparts significant internal energy, causing the ion to break apart into smaller, characteristic fragment ions.[2] This fragmentation pattern serves as a molecular "fingerprint," offering deep insights into the compound's structure and the relative stability of its constituent parts.
Understanding the predictable ways in which functional groups direct fragmentation is key to interpreting these fingerprints.[3] For 2-Amino-5-nitropyridine-3-carboxamide, the interplay between the pyridine ring, the electron-donating amino group, and the electron-withdrawing nitro and carboxamide groups dictates a complex and informative fragmentation landscape.
Experimental Protocols for Mass Spectrometry Analysis
To ensure reproducible and high-quality data, standardized analytical protocols are essential. The following methodologies are recommended for the analysis of nitropyridine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is optimized for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometry (MS) Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
This protocol is suited for less volatile or thermally sensitive compounds.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL.[1]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.[1]
-
-
Mass Spectrometry (MS) Conditions:
Fragmentation Analysis of Core and Comparator Compounds
To build a predictive model for 2-Amino-5-nitropyridine-3-carboxamide, we first analyze the fragmentation of its simpler analogues.
Comparator 1: 2-Aminopyridine (The Foundational Structure)
2-Aminopyridine (C₅H₆N₂, MW: 94.11 g/mol ) provides the baseline fragmentation pattern for the substituted pyridine ring.[4] Its EI mass spectrum is characterized by a stable molecular ion, reflecting the aromatic nature of the ring. The primary fragmentation event involves the loss of hydrogen cyanide (HCN) from the pyridine ring, a classic fragmentation pathway for nitrogen heterocycles.
Caption: Key EI Fragmentation Pathways for 2-Amino-5-nitropyridine.
Predicted Fragmentation of 2-Amino-5-nitropyridine-3-carboxamide
By combining the known fragmentation of the 2-amino-5-nitropyridine core with established pathways for aromatic amides, we can predict the fragmentation of 2-Amino-5-nitropyridine-3-carboxamide (C₆H₆N₄O₃, MW: 182.14 g/mol ).
-
Molecular Ion: Under EI, a molecular ion peak at m/z 182 is expected. Under ESI, a prominent protonated molecular ion [M+H]⁺ at m/z 183 will be the base peak.
-
Primary Fragmentation (Amide Group): The carboxamide group is a likely site for initial fragmentation.
-
Loss of ·CONH₂: Cleavage of the C-C bond between the ring and the amide will result in the loss of the carbamoyl radical (·CONH₂, 44 Da), leading to a significant fragment at m/z 138 . This corresponds to the 2-amino-5-nitropyridine radical cation.
-
Loss of ·NH₂: Alpha-cleavage can lead to the loss of the amino radical (·NH₂, 16 Da) to form an acylium ion at m/z 166 . [3]* Secondary Fragmentation (Nitro Group): Following the initial amide cleavage, the resulting fragments will behave similarly to the 2-amino-5-nitropyridine core.
-
The m/z 138 ion is expected to lose NO₂ (46 Da) to produce a fragment at m/z 92 .
-
The m/z 138 ion can also lose NO (30 Da) to yield a fragment at m/z 108 .
-
Caption: Predicted EI Fragmentation Pathways for 2-Amino-5-nitropyridine-3-carboxamide.
Comparative Data Summary
The following table summarizes the key diagnostic ions for the target compound and its comparators, providing a clear guide for distinguishing them in a complex mixture.
| m/z Value | 2-Aminopyridine | 2-Amino-5-nitropyridine | Predicted for 2-Amino-5-nitropyridine-3-carboxamide | Fragment Identity / Origin |
| 182 | - | - | M⁺˙ | Molecular Ion |
| 166 | - | - | ◆ | [M - ·NH₂]⁺ |
| 139 | - | M⁺˙ | - | Molecular Ion |
| 138 | - | - | ◆◆ | [M - ·CONH₂]⁺ |
| 109 | - | ◆ | - | [M - NO]⁺ |
| 94 | M⁺˙ | - | - | Molecular Ion |
| 93 | - | ◆◆ | - | [M - NO₂]⁺ |
| 92 | - | - | ◆ | [M - ·CONH₂ - NO₂]⁺ |
| 67 | ◆ | - | - | [M - HCN]⁺˙ |
Legend: M⁺˙ (Molecular Ion), ◆◆ (High Abundance), ◆ (Moderate Abundance)
Conclusion
The mass spectrometric fragmentation of 2-Amino-5-nitropyridine-3-carboxamide is predicted to be a rich and logical process, governed by the distinct chemical properties of its functional groups. While ESI-MS is ideal for confirming the molecular weight with a strong [M+H]⁺ ion at m/z 183, EI-MS provides the structural fingerprint essential for confirmation.
The most diagnostic fragmentation pathway is the initial loss of the carbamoyl radical (·CONH₂) to produce a highly abundant ion at m/z 138 . The subsequent fragmentation of this ion via the loss of NO₂ (to m/z 92) or NO (to m/z 108) would provide unequivocal confirmation of the structure. The presence of the m/z 138 fragment confidently distinguishes the target compound from its key precursor, 2-amino-5-nitropyridine (M⁺˙ at m/z 139), allowing researchers to effectively monitor reaction progress and verify the identity of their final product. This comparative and predictive approach provides a powerful tool for scientists and drug development professionals working with complex heterocyclic molecules.
References
- BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
-
PubChem. (2025). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Liu, S., & Liu, J. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]
-
NIST. 2-Aminopyridine. NIST WebBook. Available at: [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine. Available at: [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
LibreTexts. Fragmentation and Interpretation of Spectra. Available at: [Link]
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. National Library of Medicine. Available at: [Link]
-
NIST. 2-Amino-5-nitropyridine. NIST WebBook. Available at: [Link]
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A Researcher's Guide to the Solid-State Characterization of 2-Amino-5-nitropyridine-3-carboxamide: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the solid-state structure of a molecule is paramount. It governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive comparison of analytical techniques for the thorough characterization of 2-Amino-5-nitropyridine-3-carboxamide, a molecule of interest in pharmaceutical development. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, obtaining suitable single crystals can be a significant bottleneck. Therefore, this guide presents a pragmatic, multi-faceted approach, detailing not only the ideal crystallographic method but also a suite of powerful alternative and complementary techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and complete three-dimensional atomic arrangement of a molecule in the solid state.[1] The resulting crystallographic information file (CIF) is a comprehensive dataset detailing bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This technique is unparalleled in its ability to reveal subtle conformational features and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the material's properties.
However, the primary challenge lies in growing a single crystal of sufficient size and quality. For many organic molecules, including potentially 2-Amino-5-nitropyridine-3-carboxamide, this can be a time-consuming and often unsuccessful endeavor. As a public search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for this specific compound, we must consider a robust workflow for its characterization in the absence of a definitive single-crystal structure.[2][3]
A Multi-Technique Approach to Solid-State Characterization
In the absence of a single crystal, a combination of spectroscopic, diffractometric, and thermal analysis techniques can provide a comprehensive understanding of the solid-state properties of 2-Amino-5-nitropyridine-3-carboxamide. This synergistic approach allows for a self-validating system of characterization.
Workflow for Solid-State Characterization
Caption: A workflow diagram illustrating the synergistic use of various analytical techniques for the comprehensive solid-state characterization of a pharmaceutical compound.
Comparative Analysis of Key Techniques
| Technique | Information Obtained | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D molecular structure, bond lengths/angles, intermolecular interactions. | Unambiguous and complete structural determination. | Requires high-quality single crystals, which can be difficult to grow. |
| X-ray Powder Diffraction (XRPD) | Crystallinity, phase identification, unit cell parameters, crystal size. | Non-destructive, applicable to powders, provides a unique fingerprint for each crystalline phase.[4][5] | Does not provide the full atomic arrangement for an unknown structure.[6] |
| Solid-State NMR (ssNMR) | Local atomic environments, conformational information, distinguishes between polymorphs. | Non-destructive, sensitive to local structure, can analyze both crystalline and amorphous materials.[7][8][9][10][11] | Provides indirect structural information that often requires comparison with theoretical models. |
| Thermal Analysis (DSC/TGA) | Melting point, glass transition, decomposition temperature, thermal stability, purity. | Provides information on thermal events and stability, requires small sample amounts.[12][13] | Does not provide direct structural information. |
| Crystal Structure Prediction (CSP) | Theoretical crystal structures and their relative energies. | Can predict possible polymorphs and guide experimental screening, can be used in conjunction with XRPD for structure solution.[7][8][9][10][11] | Computationally intensive, accuracy depends on the force fields and search algorithms used. |
Experimental Protocols
X-ray Powder Diffraction (XRPD) Data Acquisition
Objective: To determine the crystallinity and obtain a characteristic diffraction pattern of the bulk material.
Instrumentation: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a position-sensitive detector.
Experimental Procedure:
-
Sample Preparation: Gently grind approximately 10-20 mg of 2-Amino-5-nitropyridine-3-carboxamide into a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat and level surface. A glass slide can be used to gently press the powder into the holder.[6]
-
Instrument Setup:
-
Set the X-ray generator to 40 kV and 40 mA.
-
Define the scanning range, typically from 2° to 40° in 2θ.
-
Set the step size to 0.02° and the scan speed to 1-2° per minute for a good quality pattern.
-
-
Data Collection: Initiate the data acquisition.
-
Data Analysis: Process the raw data to remove background noise and identify the peak positions and intensities. This pattern serves as a unique fingerprint of the crystalline phase.
Thermal Analysis: DSC and TGA
Objective: To assess the thermal stability, melting behavior, and presence of any solvates.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-nitropyridine-3-carboxamide into an aluminum DSC pan.[3][14]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Set the temperature program to heat from ambient temperature to a temperature above the expected melting or decomposition point (e.g., 300°C) at a heating rate of 10°C/min.[15]
-
-
Data Collection: Start the thermal analysis program.
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve for any mass loss, which could indicate the presence of solvates or decomposition.
-
DSC Curve: Analyze the DSC curve for endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition). Determine the onset and peak temperatures of these transitions.
-
Solid-State NMR (ssNMR) Spectroscopy
Objective: To probe the local chemical environments of the atoms within the solid state and to distinguish between potential polymorphs.
Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.
Experimental Procedure:
-
Sample Preparation: Finely powder the sample of 2-Amino-5-nitropyridine-3-carboxamide.[16] Pack the powder into a zirconia rotor (typically 4 mm or smaller). The sample should be packed tightly to ensure stable spinning.[17]
-
Instrument Setup:
-
Insert the rotor into the MAS probe.
-
Set the magic-angle spinning rate, typically between 5 and 15 kHz for small molecules.
-
Tune the probe to the frequencies of the nuclei of interest (e.g., ¹³C and ¹H).
-
-
Data Collection:
-
Acquire a ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. This is the most common experiment for obtaining high-resolution spectra of organic solids.
-
Additional experiments, such as ¹H MAS spectra, can also be acquired to provide further structural information.
-
-
Data Analysis: Analyze the chemical shifts, linewidths, and splitting patterns in the spectra. Each unique crystalline form will give a distinct ssNMR spectrum.
The Role of Computational Chemistry: Crystal Structure Prediction (CSP)
In the absence of a single-crystal structure, Crystal Structure Prediction (CSP) has emerged as a powerful computational tool.[7][8][9][10][11] CSP algorithms search for the most thermodynamically stable crystal structures of a given molecule based on its chemical diagram.[9]
CSP Workflow Diagram
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. qualitest.ae [qualitest.ae]
- 4. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
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- 6. mcgill.ca [mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials | SandboxAQ [sandboxaq.com]
- 11. Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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- 14. engineering.purdue.edu [engineering.purdue.edu]
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- 16. emory.edu [emory.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Validating Reference Standards for 2-Amino-5-nitropyridine-3-carboxamide: A Comparative Methodological Guide
Executive Summary
In the synthesis of next-generation kinase inhibitors, 2-Amino-5-nitropyridine-3-carboxamide serves as a critical scaffold. However, its validation as a reference standard presents unique challenges due to the co-elution risks of regioisomers (specifically the 3-nitro isomer) and the hydrolytic instability of the carboxamide group.
This guide objectively compares the two primary methodologies for assigning purity to this standard: the traditional Mass Balance Approach (HPLC+TGA+KF) versus the modern Quantitative NMR (qNMR) technique.[1] We provide field-tested protocols to help you select the most robust validation strategy for your drug development pipeline.
Part 1: The Challenge of Heterocyclic Standards
Before validating, one must understand the molecule's liabilities. 2-Amino-5-nitropyridine-3-carboxamide contains three distinct functional groups that dictate its degradation and impurity profile:
-
The Pyridine Ring: Susceptible to N-oxidation and protonation changes that affect retention time stability.
-
The Nitro Group (C5): A strong chromophore but introduces photolability. During synthesis (nitration of 2-aminopyridine-3-carboxamide), the 3-nitro regioisomer is a common byproduct. Separation of the 5-nitro (target) from the 3-nitro (impurity) is the critical chromatographic system suitability requirement.
-
The Carboxamide (C3): Prone to hydrolysis under acidic/basic stress, converting the standard into its corresponding carboxylic acid (2-Amino-5-nitropyridine-3-carboxylic acid).
Part 2: Comparative Analysis of Purity Assignment Methods[2]
The "Purity" on a Certificate of Analysis (CoA) is only as reliable as the method used to derive it. Below is a comparison of the two industry-standard approaches.
Method A: The Mass Balance Approach (Traditional)
This method calculates purity by subtraction.[1][2] It assumes that everything not detected as an impurity is the target compound.
-
Technique: Requires HPLC-UV (for organics), TGA/GC (for solvents), Karl Fischer (for water), and ROI (Residue on Ignition).
-
Pros: Harmonized with USP <1225> and ICH Q2(R1); provides a comprehensive impurity profile.
-
Cons: "Error Propagation." If the HPLC method misses a co-eluting impurity (like the regioisomer) or if the UV extinction coefficients differ, the purity is overestimated. Requires large sample amounts (>100 mg).
Method B: Quantitative NMR (qNMR) (Modern)
This method measures the molar ratio of the analyte protons against a NIST-traceable Internal Standard (IS).
-
Technique: 1H-NMR using an internal standard (e.g., Maleic Acid or DMSO2).
-
Pros: Absolute Purity. It does not rely on response factors or separation of all impurities (unless signals overlap). Fast (<1 hour).
-
Cons: Requires high solubility (DMSO-d6 usually required for nitropyridines); precision depends heavily on weighing accuracy.
Comparison Matrix
| Feature | Mass Balance (HPLC+) | Quantitative NMR (qNMR) |
| Primary Risk | Overestimation due to hidden impurities (e.g., isomers) | Signal overlap with solvent/impurities |
| Sample Required | High (>100 mg for full suite) | Low (<10 mg) |
| Specificity | Dependent on column selectivity | Dependent on unique proton signals |
| Throughput | Low (2-3 days for all tests) | High (1 hour) |
| Suitability | Best for Final GMP Release | Best for R&D & Potency Assignment |
Part 3: Experimental Protocols
Protocol A: High-Specificity HPLC Method (For Mass Balance)
Objective: Separate the 5-nitro target from the 3-nitro regioisomer and hydrolysis degradants.
System Parameters:
-
Column: C18 stationary phase with polar-embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 3.5 µm. Note: Standard C18 often fails to resolve the polar amide hydrolysis product.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity and protonate the pyridine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Nitro group absorbance max).
-
Temperature: 30°C.
Self-Validating System Suitability (SST):
-
Resolution (Rs): Must be > 2.0 between the Main Peak and the Regioisomer (synthetic impurity).
-
Tailing Factor: Must be < 1.5 (Pyridine nitrogens often cause tailing; if >1.5, increase buffer strength).
Protocol B: qNMR Purity Assignment
Objective: Assign absolute potency without reference material.
Workflow:
-
Solvent: DMSO-d6 (The nitro/amide groups make this compound insoluble in CDCl3).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why? Maleic acid provides a sharp singlet at ~6.3 ppm, which is typically clear of the aromatic pyridine protons (8.5 - 9.2 ppm).
-
-
Relaxation Delay (D1): Set to 60 seconds (at least 5x T1) to ensure full relaxation of the nitro-adjacent protons.
-
Acquisition: 64 scans.
Part 4: Stability & Degradation Profile
To validate the standard, you must prove stability under stress (ICH Q1A).[3]
-
Hydrolytic Stress: Treat with 0.1 N HCl at 60°C for 2 hours.
-
Observation: Conversion of the amide (-CONH2) to the acid (-COOH). The acid peak will elute earlier in Reverse Phase chromatography.
-
-
Photolytic Stress: Expose to 1.2 million lux hours.
-
Observation: Nitro-pyridines are notoriously photolabile. Expect reduction products (nitroso/hydroxylamine species) which may appear as late-eluting broad peaks.
-
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for qualifying a vendor-supplied standard using the Hybrid Approach (qNMR for potency, HPLC for impurity profiling).
Figure 1: Decision tree for the qualification of heterocyclic reference standards, integrating orthogonal analytical techniques.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5][6][7][8][9] Available at: [Link]
-
Pauli, G. F., et al. "The importance of purity evaluation in phytochemical analysis and the validation of reference materials." Journal of Natural Products, 77(6), 1473-1487. (2014).[10] (Validates qNMR vs Mass Balance). Available at: [Link]
-
BIPM. "qNMR for Reference Material Preparation." Metrologia. (Demonstrates SI-traceability of qNMR). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 9. investigationsquality.com [investigationsquality.com]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-nitropyridine-3-carboxamide
This document provides a detailed, procedural guide for the proper and safe disposal of 2-Amino-5-nitropyridine-3-carboxamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure that this chemical is managed responsibly from the point of generation to its final disposition, safeguarding both laboratory personnel and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and waste minimization.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Based on these related compounds, 2-Amino-5-nitropyridine-3-carboxamide should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious irritation or damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Toxicity: Pyridine and its derivatives are generally considered toxic.[3][4] Any waste containing these compounds must be treated as hazardous.[3][4]
Given these hazards, improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited.[5][6] Such actions can lead to environmental contamination and place personnel at risk. Adherence to a structured disposal protocol is not merely a best practice; it is a regulatory necessity under frameworks like the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA).[5]
Prerequisites for Disposal: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring personal and environmental safety is critical. This begins with proper handling in a controlled environment and the use of appropriate PPE.
Work Area: All handling of 2-Amino-5-nitropyridine-3-carboxamide, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption.[6] |
| Protective Clothing | A standard, fully-buttoned laboratory coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Dust mask (e.g., N95) or use of a fume hood. | To prevent inhalation of the solid compound. |
Step-by-Step Disposal Protocol
The disposal of 2-Amino-5-nitropyridine-3-carboxamide must follow a systematic process to ensure safety and compliance. This involves proper waste characterization, segregation, containment, and transfer.
Step 1: Waste Characterization and Segregation
-
Classification: All materials contaminated with 2-Amino-5-nitropyridine-3-carboxamide, including the pure compound, solutions, and contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), must be classified as hazardous chemical waste.[4][6]
-
Segregation: This waste stream must be kept separate from all other types of waste. Do not mix 2-Amino-5-nitropyridine-3-carboxamide waste with incompatible materials, such as strong oxidizing agents or acids, to prevent potentially violent reactions.[7] Keep solid and liquid wastes in separate containers.[8]
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, sealable, and chemically compatible hazardous waste container.[6] Plastic containers are often preferred.[9] The container must be in good condition, free from leaks or damage, and have a secure, airtight lid.[7][8]
-
Labeling: Proper labeling is critical for safety and regulatory compliance. The moment you add the first piece of waste to the container, it must be labeled.
| Label Information | Description |
| Primary Identifier | Clearly write "HAZARDOUS WASTE". |
| Chemical Name | List the full chemical name: "2-Amino-5-nitropyridine-3-carboxamide". Avoid abbreviations or formulas. |
| Hazard Characteristics | Indicate known hazards (e.g., "Irritant," "Toxic"). |
| Accumulation Start Date | The date the first waste was placed in the container. |
| Generator Information | Your name, laboratory, and contact information. |
Step 3: Waste Accumulation
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition, heat, and direct sunlight.[6] Ensure the container is stored within a secondary containment system, such as a spill tray, to contain any potential leaks.[8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical yourself. Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[7][9]
-
Professional Disposal: Your EHS department works with licensed hazardous waste disposal companies that will transport the waste for final treatment, which typically involves high-temperature incineration for pyridine-based compounds.[3][10]
The following diagram illustrates the workflow for the proper disposal of 2-Amino-5-nitropyridine-3-carboxamide.
Caption: A flowchart detailing the procedural steps for the safe disposal of 2-Amino-5-nitropyridine-3-carboxamide.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[6]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Assess and Equip: For small, manageable spills, and only if you are trained to do so, don the appropriate PPE as listed in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[7][10] Label the container appropriately as described in Section 3.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.[7]
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[4]
Waste Minimization Strategies
A core principle of modern laboratory management is the reduction of hazardous waste at its source.[11] Consider these strategies to minimize the generation of 2-Amino-5-nitropyridine-3-carboxamide waste:
-
Source Reduction: Order only the quantity of the chemical that is realistically needed for your experiments.[9]
-
Scale Reduction: If possible, reduce the scale of your experiments to decrease the volume of waste produced.[9]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[8][11]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[9]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize safety and consult your institution's specific chemical hygiene plan and EHS professionals for guidance.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Properly Managing Chemical Waste in Laboratories. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Management - CSIR IIP. [Link]
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. [Link]
-
Pyridine Standard Operating Procedure - Washington State University. [Link]
-
material safety data sheet - Capot Chemical (3-Amino-2-nitropyridine). [Link]
-
Safety Data Sheet PYRIDINE - ChemSupply Australia. [Link]
-
2-Amino-5-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. [Link]
-
2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. [Link]
-
Hazardous Waste Listings | EPA. [Link]
-
Frequent Questions About Hazardous Waste Identification | US EPA. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. [Link]
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- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
